molecular formula C18H20ClN3O3S B5235280 N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B5235280
M. Wt: 393.9 g/mol
InChI Key: JPEJOQREZRTQDG-UHFFFAOYSA-N
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Description

N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group

Properties

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-5-7-18(8-6-16)26(24,25)22-11-9-21(10-12-22)17-4-2-3-15(19)13-17/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEJOQREZRTQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Scientific Research Applications

Medicinal Chemistry

N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has shown promise in the development of new pharmaceuticals:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) below 3.80 μM. This suggests potential as an antimicrobial agent targeting bacterial DNA synthesis pathways through inhibition of dihydropteroate synthase .
  • Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, such as lung and breast carcinoma cells. The mechanism involves inducing apoptosis via caspase activation and modulation of cell cycle regulators .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety enables strong interactions with active sites on enzymes, leading to inhibition or activation of metabolic pathways, which is crucial for its antimicrobial and anticancer effects .

Material Science

The compound is also being explored for its potential in developing new materials with specific properties due to its unique chemical structure. Its ability to form strong interactions with various substrates makes it a candidate for applications in coatings and polymers.

Mycobacterial Inhibition

A study demonstrated that derivatives of this compound significantly inhibited the growth of Mycobacterium tuberculosis H37Rv with high potency (MIC values ranging from 11.53 to 13.41 μM). This highlights its potential as a therapeutic agent against tuberculosis.

Cytotoxicity on Cancer Cells

Research on HepG2 liver cancer cells indicated that certain analogs of this compound led to a reduction in cell viability by over 70% at specific concentrations. This suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Biological Activity

Overview

N-(4-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the fields of anti-inflammatory, antibacterial, and anticonvulsant activities.

Chemical Structure and Properties

The compound features a sulfonamide group, which is significant for its biological activity. The chemical structure can be represented as follows:

  • IUPAC Name : N-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
  • Molecular Formula : C19H22ClN3O3S
  • Molecular Weight : 397.91 g/mol

This compound acts primarily as a ligand for various biological receptors. Its mechanism of action involves modulation of receptor activity, influencing multiple signaling pathways. The sulfonamide moiety is particularly associated with enzyme inhibition and receptor binding, which underlies its pharmacological effects.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating piperazine derivatives, the synthesized compounds demonstrated significant inhibition against these pathogens, highlighting their potential as antibacterial agents .

2. Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been explored extensively. A related study synthesized several N-phenyl-piperazine derivatives and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives showed protective effects in maximal electroshock (MES) tests, suggesting that modifications in the piperazine structure can enhance anticonvulsant efficacy .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/ModelsResults
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition observed
AnticonvulsantMES test in miceActive against seizures; varying efficacy noted
Anti-inflammatoryCOX enzyme inhibitionSignificant reduction in PGE2 production

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the sulfonamide group enhances its interaction with target enzymes and receptors, while variations in the piperazine moiety can affect lipophilicity and receptor binding affinity.

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